molecular formula C7H5ClFNO2 B2960545 2-Amino-3-chloro-4-fluorobenzoic acid CAS No. 1855799-43-7

2-Amino-3-chloro-4-fluorobenzoic acid

Cat. No.: B2960545
CAS No.: 1855799-43-7
M. Wt: 189.57
InChI Key: XIGNGQVEUDVFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-chloro-4-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their substitution . The compound might interact with its targets through similar mechanisms, leading to changes in the biochemical processes.

Biochemical Pathways

Benzoic acid derivatives are often involved in a wide range of biochemical reactions, including oxidation and nucleophilic substitution .

Pharmacokinetics

The compound has a predicted boiling point of 3372±420 °C and a predicted density of 1574±006 g/cm3 . These properties might influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3-chloro-4-fluorobenzoic acid. For instance, it should be stored in a well-ventilated place, kept cool, and away from heat/sparks/open flames/hot surfaces . These conditions can help maintain the stability and efficacy of the compound.

Properties

IUPAC Name

2-amino-3-chloro-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGNGQVEUDVFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.